5-Methoxytryptamine
Overview
Description
Mechanism of Action
Target of Action
5-Methoxytryptamine (5-MT), also known as mexamine, is a tryptamine derivative closely related to the neurotransmitters serotonin and melatonin . It acts as a full agonist at the 5-HT 1, 5-HT 2, 5-HT 4, 5-HT 6, and 5-HT 7 receptors . These receptors are part of the serotonin receptor family, which plays a crucial role in regulating mood, cognition, learning, memory, and numerous physiological processes such as vomiting and vasoconstriction .
Mode of Action
5-MT interacts with its targets, the 5-HT receptors, by binding to them and activating them . This activation can lead to various cellular responses, depending on the specific receptor subtype and the cell type in which it is expressed . For instance, activation of 5-HT receptors can lead to the inhibition of cyclic adenosine monophosphate (cAMP) production, stimulation of phospholipase C, and modulation of potassium and calcium channels .
Biochemical Pathways
5-MT is biosynthesized from L-tryptophan via two enzymatic steps: tryptophan hydroxylase-1 (TPH-1) and hydroxyindole O-methyltransferase . It has been shown to control macrophage transmigration and activation by inhibiting p38 MAPK and NF-κB activation . Furthermore, it blocks vascular smooth muscle cell migration and proliferation by inhibiting p38 MAPK activation .
Pharmacokinetics
It is known that 5-mt occurs naturally in the body in low levels and is biosynthesized via the deacetylation of melatonin in the pineal gland .
Result of Action
The activation of 5-HT receptors by 5-MT can lead to various physiological effects. For instance, it has been shown to protect endothelial barrier function and promote endothelial repair . It also controls macrophage transmigration and activation, thereby playing a role in immune response . Furthermore, it has been found to block vascular smooth muscle cell migration and proliferation, suggesting a potential role in preventing vascular diseases .
Action Environment
The action of 5-MT can be influenced by various environmental factors. For instance, lipopolysaccharide (LPS) and pro-inflammatory cytokines can suppress endothelial 5-MTP production by inhibiting TPH-1 expression . This suggests that inflammatory conditions could potentially affect the action and efficacy of 5-MT.
Biochemical Analysis
Biochemical Properties
5-Methoxytryptamine acts as a full agonist at the 5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7 receptors . It has no affinity for the 5-HT3 receptor and its affinity for the 5-HT1E receptor is very weak in comparison to the other 5-HT1 receptors .
Cellular Effects
This compound has been shown to influence cell function through its interactions with various serotonin receptors. For instance, it has been found to induce hyperglycemia in rats, an effect that involves the peripheral 5-HT2A receptor . It also has been shown to affect the contractile response in rat stomach fundus strips .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its interactions with various serotonin receptors. As a full agonist at several 5-HT receptors, it can activate these receptors and trigger downstream signaling pathways .
Temporal Effects in Laboratory Settings
It has been suggested that this compound’s therapeutic mechanism may be partly mediated by evoking temporary epileptiform activity .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It is known that this compound can induce seizures or seizure-like behavior in laboratory research with animals .
Metabolic Pathways
This compound is biosynthesized via the deacetylation of melatonin in the pineal gland . It is also suggested that this compound can be converted into melatonin under stress, indicating that plant cells have greater potential for metabolic adaptation than animal cells do .
Subcellular Localization
It is known that this compound is synthesized in the pineal gland , suggesting that it may be localized in this gland in the body.
Preparation Methods
Mexamine can be synthesized through the deacetylation of melatonin. The process involves reacting N-acetyl serotonine in an aqueous-alcoholic-alkaline solution with an excess of a methylating agent at a temperature no higher than 50°C . Another method involves de-acetylating melatonin in a hot alkaline solution containing a water-insoluble alcohol and then acidifying the alcohol phase with hydrochloric acid .
Chemical Reactions Analysis
Mexamine undergoes various chemical reactions, including:
Oxidation: Mexamine can be oxidized to form 5-methoxyindole-3-acetaldehyde.
Reduction: Reduction of mexamine can yield 5-methoxytryptophol.
Substitution: Mexamine can undergo substitution reactions, particularly at the indole nitrogen or the ethylamine side chain.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mexamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various tryptamine derivatives.
Biology: Studied for its role in the regulation of circadian rhythms and its interaction with serotonin receptors.
Medicine: Investigated for its potential therapeutic effects in treating mood disorders and sleep-related issues.
Industry: Used in the production of pharmaceuticals and as a research chemical in various biochemical studies
Comparison with Similar Compounds
Mexamine is similar to other tryptamine derivatives such as:
Serotonin: Both compounds interact with serotonin receptors, but mexamine has a higher affinity for certain subtypes.
Melatonin: Mexamine is a deacetylated form of melatonin and shares similar regulatory functions in circadian rhythms.
5-Hydroxytryptamine:
Mexamine’s uniqueness lies in its specific receptor affinity profile and its natural occurrence in the body as a metabolite of melatonin .
Properties
IUPAC Name |
2-(5-methoxy-1H-indol-3-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-14-9-2-3-11-10(6-9)8(4-5-12)7-13-11/h2-3,6-7,13H,4-5,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEJPPKMYBDEMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Record name | 5-methoxytryptamine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/5-methoxytryptamine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60209638 | |
Record name | 5-Methoxy-1H-indole-3-ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60209638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 5-Methoxytryptamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004095 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
608-07-1 | |
Record name | 5-Methoxytryptamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=608-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methoxytryptamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608071 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-METHOXYTRYPTAMINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56422 | |
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Record name | 5-Methoxy-1H-indole-3-ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60209638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(5-methoxyindol-3-yl)ethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.231 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-METHOXYTRYPTAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VMW6141KC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 5-Methoxytryptamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004095 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
121.5 °C | |
Record name | 5-Methoxytryptamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004095 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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